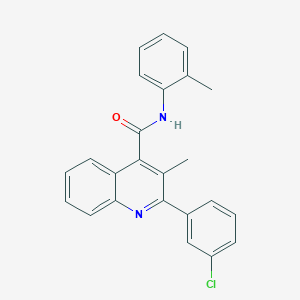
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide is a chemical compound with the molecular formula C20H19BrN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide typically involves the bromination of a quinoline derivative followed by the introduction of the isobutyl and phenyl groups. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the use of reagents like isobutylamine and phenylboronic acid under conditions that facilitate the formation of the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenylquinoline: Lacks the isobutyl and carboxamide groups.
N-isobutyl-2-phenylquinolinecarboxamide: Lacks the bromine atom.
2-Phenyl-4-quinolinecarboxamide: Lacks both the bromine atom and the isobutyl group.
Uniqueness
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide is unique due to the presence of the bromine atom, isobutyl group, and carboxamide functionality
Properties
Molecular Formula |
C20H19BrN2O |
|---|---|
Molecular Weight |
383.3g/mol |
IUPAC Name |
6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19BrN2O/c1-13(2)12-22-20(24)17-11-19(14-6-4-3-5-7-14)23-18-9-8-15(21)10-16(17)18/h3-11,13H,12H2,1-2H3,(H,22,24) |
InChI Key |
IBMCGNHLIKDXNT-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Synonyms |
5,5-diphenyl-2-(beta-N-piperidinoethyl)-1,3-dioxolan-4-one BR 18 BR-18 pipoxolan pipoxolan monohydrochloride Rowapraxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE](/img/structure/B444665.png)

![N-(3-methylphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444669.png)


![6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B444672.png)
![[2-(4-Bromoanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B444674.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B444675.png)

![Isopropyl 4-(4-bromophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B444682.png)
![2-(2-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B444684.png)
![Methyl 2-[(2,3-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444685.png)
